molecular formula C26H22F3N5O2 B2572062 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902581-10-6

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2572062
CAS RN: 902581-10-6
M. Wt: 493.49
InChI Key: QFMWIIYABYWUKH-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C26H22F3N5O2 and its molecular weight is 493.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research on triazoloquinazolinones and related heterocyclic compounds has demonstrated their synthetic versatility and potential applications. For example, Crabb et al. (1999) explored the preparation and molecular rearrangements of [1,2,4]triazoloquinazolinium betaines, highlighting the structural diversity and complexity of such compounds through X-ray crystallography (Crabb et al., 1999). This research underscores the potential for detailed structural analysis and the design of novel compounds with specific properties.

Antimicrobial Activities

The synthesis and evaluation of triazole derivatives, including triazoloquinazolines, for antimicrobial activities have been a focus of several studies. For instance, Bektaş et al. (2007) synthesized novel triazole derivatives and evaluated their antimicrobial activities, demonstrating that these compounds possess good to moderate activities against various microorganisms (Bektaş et al., 2007). This suggests potential applications in developing new antimicrobial agents.

Adenosine Receptor Antagonists

Triazoloquinazolines have been identified as potent adenosine receptor antagonists, indicating their potential in therapeutic applications targeting the adenosine receptor. Burbiel et al. (2016) discussed the synthesis and structure-activity relationships of 2-amino[1,2,4]triazolo[1,5-c]quinazolines as potent adenosine receptor antagonists, identifying compounds with significant affinity and selectivity for various adenosine receptor subtypes (Burbiel et al., 2016). This highlights their potential in drug discovery for conditions mediated by adenosine receptors.

Anticancer Activity

The quest for new anticancer agents has led to the exploration of triazoloquinazolines and related structures. The synthesis of new derivatives and their evaluation for anticancer activity represents an ongoing area of research. For instance, Reddy et al. (2015) synthesized a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives and evaluated their anticancer activity, indicating the potential of such scaffolds in anticancer drug development (Reddy et al., 2015).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F3N5O2/c1-35-21-11-10-16(14-22(21)36-2)12-13-30-24-19-8-3-4-9-20(19)34-25(31-24)23(32-33-34)17-6-5-7-18(15-17)26(27,28)29/h3-11,14-15H,12-13H2,1-2H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMWIIYABYWUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

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